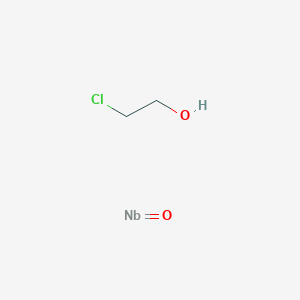
2-Chloroethan-1-ol--oxoniobium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethan-1-ol–oxoniobium (1/1) is a chemical compound that combines 2-chloroethan-1-ol, an organic molecule, with oxoniobium, a metal complex
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethan-1-ol–oxoniobium (1/1) typically involves the reaction of 2-chloroethan-1-ol with a niobium-containing precursor. One common method is to react 2-chloroethan-1-ol with niobium pentachloride (NbCl5) in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent decomposition.
Industrial Production Methods
Industrial production of 2-chloroethan-1-ol–oxoniobium (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethan-1-ol–oxoniobium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of niobium.
Reduction: Reduction reactions can convert the niobium center to lower oxidation states.
Substitution: The chloro group in 2-chloroethan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Niobium oxides and chlorinated by-products.
Reduction: Reduced niobium complexes and alcohol derivatives.
Substitution: Substituted ethanols and niobium complexes with different ligands.
Applications De Recherche Scientifique
2-Chloroethan-1-ol–oxoniobium (1/1) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other niobium-containing compounds and catalysts.
Biology: Investigated for potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in materials science for developing advanced materials with unique properties, such as high strength and corrosion resistance.
Mécanisme D'action
The mechanism of action of 2-chloroethan-1-ol–oxoniobium (1/1) involves its interaction with molecular targets through its niobium center and chloroethanol moiety. The niobium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The chloroethanol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethanol: A simpler compound without the niobium complex, used in organic synthesis and as a solvent.
Niobium Pentachloride: A niobium-containing compound used as a reagent in chemical synthesis.
2-Bromoethanol: Similar to 2-chloroethanol but with a bromine atom, used in organic synthesis.
Uniqueness
2-Chloroethan-1-ol–oxoniobium (1/1) is unique due to the combination of an organic molecule with a niobium complex. This combination imparts distinct chemical properties, such as enhanced reactivity and potential applications in various fields. The presence of both organic and inorganic components allows for versatile interactions and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
95399-24-9 |
|---|---|
Formule moléculaire |
C2H5ClNbO2 |
Poids moléculaire |
189.42 g/mol |
Nom IUPAC |
2-chloroethanol;oxoniobium |
InChI |
InChI=1S/C2H5ClO.Nb.O/c3-1-2-4;;/h4H,1-2H2;; |
Clé InChI |
QDDIOQVEMAJZEZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)O.O=[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
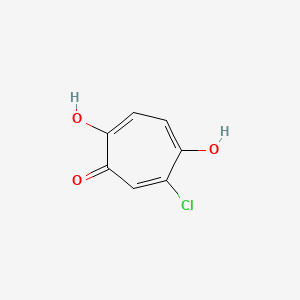

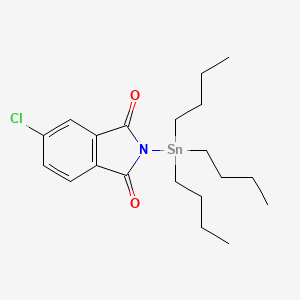

![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
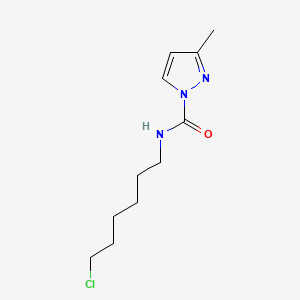

![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
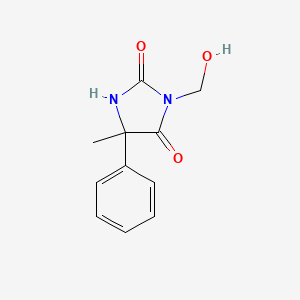
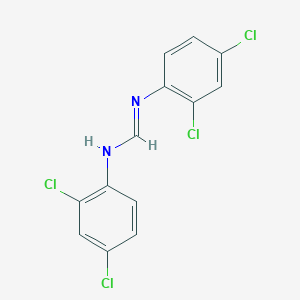

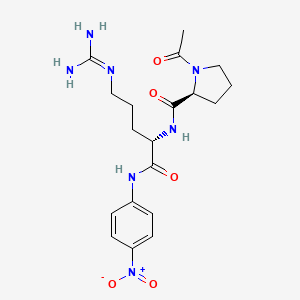
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
